Comparative Safety: Lower Incidence of Peripheral Edema vs. Racemic Amlodipine
In a large, multicenter, pragmatic comparative effectiveness study of over 10,000 hypertensive patients, levamlodipine maleate demonstrated a significantly lower incidence of lower extremity edema compared to amlodipine besylate over a 24-month follow-up period [1].
| Evidence Dimension | Incidence of Lower Extremity Edema |
|---|---|
| Target Compound Data | 1.1% (n=5,018) |
| Comparator Or Baseline | 3.0% (n=5,013) for amlodipine besylate |
| Quantified Difference | Absolute risk reduction of 1.9% (p < 0.001) |
| Conditions | 24-month follow-up in a real-world setting of 10,031 Chinese outpatients with primary hypertension. |
Why This Matters
Peripheral edema is a primary driver of treatment discontinuation and patient dissatisfaction with DHP-CCBs, making this nearly threefold reduction a critical factor in drug selection for long-term adherence and quality of life.
- [1] Ma, W., Sun, N., Duan, C., et al. (2021). Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study. *Cardiovascular Drugs and Therapy*, 35(1), 41-50. View Source
